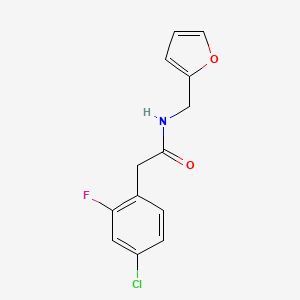
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MTT, is a yellow-colored compound that has been used extensively in scientific research. It is a thiazolidinone derivative that has been shown to have various biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. It has been shown to inhibit the activity of mitochondrial dehydrogenases, which leads to a decrease in ATP production. This, in turn, leads to an increase in reactive oxygen species (ROS) production and oxidative stress. This compound has also been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease ROS production and oxidative stress. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. It has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation. This compound has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages as a laboratory reagent. It is easy to use and has a high sensitivity for detecting cell viability and proliferation. This compound is also relatively inexpensive and can be used to evaluate the effects of various compounds on cell viability and proliferation. However, this compound has some limitations as a laboratory reagent. It can only be used to evaluate the effects of compounds on mitochondrial dehydrogenases and cannot be used to evaluate other cellular processes. This compound can also be affected by various factors, such as pH and temperature, which can affect the accuracy of the results.
Future Directions
For the use of 5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one in scientific research include studying its effects on various diseases and identifying new targets for its activity.
Synthesis Methods
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by reacting 4-tert-butylbenzaldehyde with 3-methoxypropylamine and 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic acid. The reaction takes place under reflux conditions and yields this compound as a yellow solid. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has been used extensively in scientific research due to its various biological and pharmacological properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. This compound has also been used as a probe to study the activity of mitochondrial dehydrogenases in cells. It has been used to evaluate cell viability, proliferation, and apoptosis in various cell lines.
properties
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-18(2,3)14-8-6-13(7-9-14)12-15-16(20)19(17(22)23-15)10-5-11-21-4/h6-9,12H,5,10-11H2,1-4H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOJYDXGCRBCZ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5344695.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B5344703.png)
![11-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5344715.png)
![N-[(1-ethylpiperidin-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344719.png)

![7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5344741.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344742.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5344746.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5344758.png)
![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)